methanone CAS No. 827316-91-6](/img/structure/B14213654.png)
[2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-5-yl](4-methylpiperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-5-ylmethanone is a complex organic compound that features both indole and pyrazole moieties. These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds. The presence of the piperazine ring further enhances its potential for medicinal applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-5-ylmethanone typically involves multi-step reactions starting from readily available precursors. One common route includes the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted phenylhydrazine, followed by further functionalization to introduce the indole and piperazine rings . The reaction conditions often involve the use of catalysts such as vitamin B1, and the reactions are carried out under mild conditions to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-5-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, especially at the indole and pyrazole rings
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base or acid catalyst
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .
Biology
Biologically, the compound exhibits significant activity against various pathogens. It has been studied for its antimicrobial, antiviral, and anticancer properties .
Medicine
In medicine, 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-5-ylmethanone is investigated for its potential as a therapeutic agent. Its ability to interact with multiple biological targets makes it a candidate for drug development .
Industry
Industrially, the compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals .
Mecanismo De Acción
The mechanism of action of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-5-ylmethanone involves its interaction with various molecular targets. The indole and pyrazole rings allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific pathways, such as those involved in cell proliferation or inflammation .
Comparación Con Compuestos Similares
Similar Compounds
[2-(1H-Pyrazol-1-yl)pyridine]: Similar in structure but lacks the indole and piperazine rings.
[1-(4-Methylpiperazin-1-yl)ethanone]: Contains the piperazine ring but lacks the indole and pyrazole moieties
Uniqueness
The uniqueness of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-5-ylmethanone lies in its combination of indole, pyrazole, and piperazine rings. This combination provides a versatile scaffold for the development of new drugs and materials, offering multiple sites for chemical modification and interaction with biological targets .
Propiedades
Número CAS |
827316-91-6 |
|---|---|
Fórmula molecular |
C17H19N5O |
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
(4-methylpiperazin-1-yl)-[2-(1H-pyrazol-5-yl)-1H-indol-5-yl]methanone |
InChI |
InChI=1S/C17H19N5O/c1-21-6-8-22(9-7-21)17(23)12-2-3-14-13(10-12)11-16(19-14)15-4-5-18-20-15/h2-5,10-11,19H,6-9H2,1H3,(H,18,20) |
Clave InChI |
MZXXBDVEJZJCAZ-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C(=O)C2=CC3=C(C=C2)NC(=C3)C4=CC=NN4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


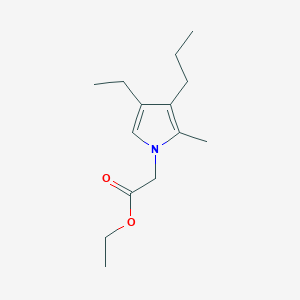
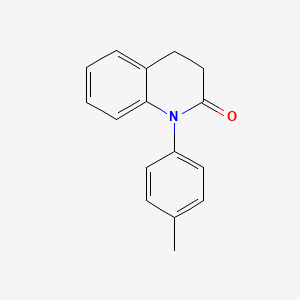
![2-{(2E)-2-[(2-Chlorophenyl)imino]-1,3-thiazolidin-3-yl}-1-phenylethan-1-one](/img/structure/B14213585.png)
![2H-Pyran-2-one, 5,5-difluoro-5,6-dihydro-6-[(phenylmethoxy)methyl]-](/img/structure/B14213593.png)
![{1-[4-(Chloromethyl)phenyl]-2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-yl}carbamate](/img/structure/B14213600.png)
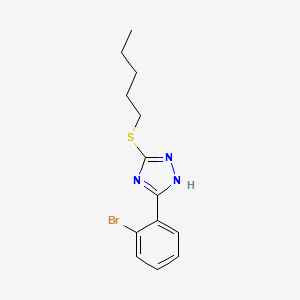
![1-[4-(Methoxymethyl)phenyl]-3-azabicyclo[3.1.0]hexane](/img/structure/B14213611.png)
![2-({[(1R,3S,6S)-2,2,3,6-Tetramethylcyclohexyl]oxy}methyl)oxirane](/img/structure/B14213622.png)


![Silane, [3,6-bis(diphenylmethylene)-1,4,7-octatriyne-1,8-diyl]bis[triethyl-](/img/structure/B14213637.png)
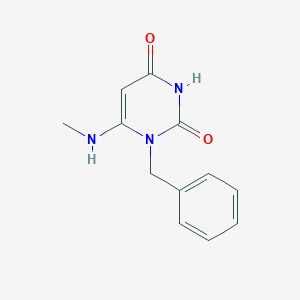
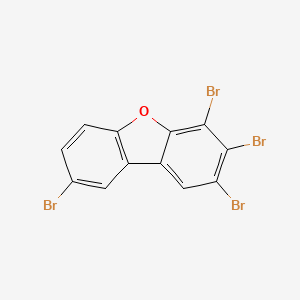
![4-Chloro-10,11-dimethyl-10H-pyrimido[4,5-B]carbazole](/img/structure/B14213653.png)
